molecular formula C10H18ClNO B2990384 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride CAS No. 2260937-02-6

7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride

Cat. No.: B2990384
CAS No.: 2260937-02-6
M. Wt: 203.71
InChI Key: SFTFYBVNRHCBKA-UHFFFAOYSA-N
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Description

7-Oxa-12-azadispiro[2.0.54.33]dodecane hydrochloride is a bicyclic spiro compound characterized by a unique dispiro architecture. The molecule contains an oxygen atom (oxa) at position 7 and a nitrogen atom (aza) at position 12, embedded within fused cycloalkane rings. The spiro junctions at positions [2.0.54.33] define its three-dimensional geometry, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name

7-oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFYBVNRHCBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(CCN2)CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the formation of the spirocyclic structure through cyclization reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. standard practices in the chemical industry, such as batch processing and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen atoms within the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares key structural features of 7-Oxa-12-azadispiro[2.0.54.33]dodecane hydrochloride with analogous spiro compounds:

Compound Name CAS Number Spiro System Heteroatom Positions Similarity Score Molecular Formula Reference
7-Oxa-12-azadispiro[2.0.54.33]dodecane HCl Not Provided [2.0.54.33] 7-Oxa, 12-Aza N/A C₁₀H₁₇ClNO Target
7-Azaspiro[4.5]decane hydrochloride 1198286-88-2 [4.5] 7-Aza 0.95 C₈H₁₆ClN
6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 [2.5] 6-Aza 0.90 C₆H₁₂ClN
3-Methyl-3,9-diazaspiro[5.5]undecane diHCl 13323-42-7 [5.5] 3,9-Diaza 0.90 C₁₁H₂₄Cl₂N₂
7-Oxa-1-azaspiro[4.5]decane hydrochloride 2098109-14-7 [4.5] 1-Aza, 7-Oxa N/A C₈H₁₆ClNO
5-Oxa-8-azaspiro[3.6]decane hydrochloride CID 118210081 [3.6] 5-Oxa, 8-Aza N/A C₈H₁₅ClNO

Key Observations :

  • Ring Size and Connectivity : The target compound’s [2.0.54.33] spiro system is more complex than simpler [4.5] or [5.5] systems, leading to distinct steric and electronic properties.
  • Heteroatom Placement : Compounds with oxygen and nitrogen in adjacent positions (e.g., 7-Oxa-1-azaspiro[4.5]decane) exhibit higher polarity compared to purely nitrogen-containing analogs like 7-Azaspiro[4.5]decane .

Physicochemical Properties

Property 7-Oxa-12-azadispiro[2.0.54.33]dodecane HCl 3-Azaspiro[5.6]dodecane HCl 7-Oxa-1-azaspiro[4.5]decane HCl Reference
Molecular Weight (g/mol) ~215–220 (estimated) 203.75 177.67
Density (g/cm³) ~1.1–1.2 (estimated) 0.92 Not Reported
Boiling Point (°C) >250 (estimated) 238.9 Not Reported
Solubility (Water) High (HCl salt) Moderate High (HCl salt)

Analysis :

  • The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications.
  • Larger spiro systems (e.g., [5.6] vs. [4.5]) correlate with increased molecular weight and boiling points due to higher van der Waals interactions .

Challenges :

  • Regioselectivity : Precise control over heteroatom placement (e.g., 7-Oxa vs. 5-Oxa) requires optimized reaction conditions .
  • Purification : Spiro compounds often require chromatographic separation or recrystallization for high purity .

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